molecular formula C17H21N3O4S B10986018 ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10986018
M. Wt: 363.4 g/mol
InChI Key: DOUKPIJPQRKAMZ-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of functional groups, including a pyrrole, tetrahydropyran, thiazole, and ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole-Tetrahydropyran Intermediate: This step involves the reaction of a pyrrole derivative with a tetrahydropyran derivative under acidic or basic conditions to form the intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thiazole Formation: The acetylated intermediate is reacted with a thiazole derivative under conditions that promote the formation of the thiazole ring, such as heating with a suitable catalyst.

    Esterification: Finally, the compound is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or esters within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, using reagents like sodium methoxide or ammonia.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester or amide bonds, leading to the formation of carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, ammonia, mild to moderate temperatures.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science:

    Biological Studies: The compound can be used to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting or activating its function. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can be compared with other compounds that have similar functional groups:

    This compound: This compound is unique due to the combination of pyrrole, tetrahydropyran, and thiazole rings.

    This compound: Similar compounds might include those with either a pyrrole or thiazole ring but not both, such as ethyl 2-(pyrrol-1-yl)acetate or ethyl 2-(thiazol-4-yl)acetate.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H21N3O4S/c1-2-24-15(22)13-12-25-16(18-13)19-14(21)11-17(5-9-23-10-6-17)20-7-3-4-8-20/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,18,19,21)

InChI Key

DOUKPIJPQRKAMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3

Origin of Product

United States

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